3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid is a β-amino acid derivative featuring a 2,3-dimethoxyphenyl substituent, a hydroxyl group at the C2 position, and a carboxylic acid group. Its molecular formula is C₁₁H₁₅NO₄ (molecular weight: 225.24 g/mol) . Stereochemical data indicates that both (S)- and (R)-enantiomers exist, with CAS numbers 752198-18-8 (S-form) and 742691-70-9 (R-form), though the racemic form lacks defined stereocenters . This compound is primarily used in pharmaceutical research, particularly in peptide synthesis and enzyme inhibition studies.
Properties
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-5-3-4-6(10(7)17-2)8(12)9(13)11(14)15/h3-5,8-9,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZUAKGGDWVKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates disconnections at three key sites:
- C2–C3 bond : Cleaving this bond suggests a nucleophilic addition strategy to form the β-hydroxy-α-amino acid backbone.
- C3–Aryl bond : Introducing the 2,3-dimethoxyphenyl group via coupling or electrophilic substitution.
- Amino and hydroxyl groups : Sequential or concurrent installation of these functionalities through oxidation, reduction, or protection/deprotection sequences.
Critical challenges include:
- Stereoselectivity : Achieving the (2S,3S) configuration requires enantioselective methods.
- Functional group reactivity : The carboxylic acid, amine, and hydroxyl groups may necessitate protection (e.g., tert-butoxycarbonyl [Boc] for amines, esters for acids).
- Aromatic substitution pattern : The 2,3-dimethoxy motif demands regioselective synthesis or starting from pre-functionalized aryl precursors.
Asymmetric Aldol Reaction Strategies
The aldol reaction is a cornerstone for synthesizing β-hydroxy-α-amino acids. For this compound, a proline-catalyzed asymmetric aldol reaction between a glycine-derived enolate and a 2,3-dimethoxybenzaldehyde derivative could establish the C2 and C3 stereocenters.
Reaction Scheme and Conditions
- Enolate formation : Treat ethyl glycinate with a base (e.g., LDA) to generate the enolate.
- Aldol addition : React with 2,3-dimethoxybenzaldehyde in the presence of (S)-proline (20 mol%) in DMF at −20°C.
- Oxidation and hydrolysis : Convert the aldol adduct to the carboxylic acid via Jones oxidation, followed by ester hydrolysis.
Table 1: Hypothetical Aldol Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| (S)-Proline | DMF | −20 | 62 | 88 |
| Jørgensen-Hayashi | THF | 0 | 58 | 82 |
| No catalyst | DCM | 25 | 10 | 0 |
Data inferred from analogous β-hydroxy-α-amino acid syntheses.
Key advantages include high enantioselectivity and modular aldehyde substitution. Limitations involve moderate yields due to competing side reactions and the need for inert conditions.
Mannich Reaction Approaches
The Mannich reaction offers a route to β-amino alcohols, which can be oxidized to β-hydroxy-α-amino acids. A three-component reaction between 2,3-dimethoxyphenylacetone, formaldehyde, and a protected amine (e.g., BocNH2) could yield the Mannich base, followed by hydroxylation.
Stereochemical Control
- Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts to induce asymmetry during the Mannich step.
- Post-Mannich oxidation : Hydroxylation via Sharpless asymmetric dihydroxylation or Prevost-Winstein conditions.
Table 2: Mannich Reaction Variants
| Amine Source | Catalyst | Oxidizing Agent | Yield (%) | dr (syn:anti) |
|---|---|---|---|---|
| BocNH2 | Cu(OTf)2 | OsO4/NMO | 45 | 3:1 |
| Benzylamine | Proline | mCPBA | 38 | 2:1 |
Conditions extrapolated from literature on analogous systems.
This method suffers from diastereomeric mixture formation, necessitating chromatographic separation.
Enzymatic and Chemoenzymatic Synthesis
Enzymes such as threonine aldolases or transaminases provide stereocontrol under mild conditions. A chemoenzymatic route could involve:
- Aldolase-catalyzed C–C bond formation : Using L-threonine aldolase to couple glycine and 2,3-dimethoxybenzaldehyde.
- Transamination : Introducing the amine group via an ω-transaminase.
Table 3: Enzymatic Reaction Parameters
| Enzyme | Substrate | Cofactor | Conversion (%) | ee (%) |
|---|---|---|---|---|
| L-Threonine aldolase | Glycine + aldehyde | PLP | 70 | 95 |
| ω-Transaminase | Ketone intermediate | PLP | 65 | 99 |
Hypothetical data based on enzyme performance in similar contexts.
Advantages include high enantioselectivity and aqueous reaction media. Drawbacks involve substrate specificity and enzyme cost.
Protection-Deprotection Sequences
The presence of multiple reactive groups necessitates protection strategies. A Boc-protected intermediate (CAS 959580-86-0) has been commercialized, suggesting a route where:
- Amino protection : Boc anhydride in THF/water.
- Hydroxyl protection : TBSCl or acetyl groups.
- Coupling : Suzuki-Miyaura to introduce the aryl group.
- Global deprotection : TFA for Boc and silyl groups, followed by ester hydrolysis.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Asymmetric Aldol | 60–70 | High (88% ee) | Moderate | $$ |
| Mannich Reaction | 40–50 | Low (dr 2:1) | High | $ |
| Enzymatic | 65–75 | Very High (99% ee) | Low | $$$ |
| Protection-Deprotection | 55 | Moderate | High | $$ |
Synthesis costs estimated relative to catalyst and reagent expenses.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Scientific Research Applications
(2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking the natural ligand.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
(a) Methoxy Group Position
- Target Compound : 2,3-Dimethoxyphenyl group.
- (2R,3R)-3-Amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic Acid Substituents: 3,4-Dimethoxyphenyl. Molecular Formula: C₁₁H₁₅NO₅ (MW: 241.24 g/mol).
(b) Halogenated Analogs
- Molecular Formula: C₉H₁₀FNO₃ (MW: 199.18 g/mol). Impact: Fluorine’s electronegativity increases metabolic stability but reduces hydrogen-bonding capacity compared to methoxy groups .
(c) Nitro and Hydroxyl Derivatives
- 2-Amino-3-(3-nitrophenyl)propanoic Acid Substituent: 3-Nitrophenyl. Molecular Formula: C₉H₁₀N₂O₄ (MW: 210.19 g/mol). Impact: The nitro group’s electron-withdrawing nature lowers pKa (~1.5–2.0), increasing acidity compared to the target compound (estimated pKa ~3.5–4.0) .
Stereochemical and Structural Modifications
(a) Methyl Group Addition
- (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid Structure: Methyl group at C2. Molecular Formula: C₁₂H₁₇NO₄ (MW: 239.27 g/mol).
(b) Hydroxyl Group Replacement
- 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid Substituent: 4-Hydroxy-3-fluorophenyl. Molecular Formula: C₉H₁₀FNO₃ (MW: 199.18 g/mol).
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
